BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

PDK1 Inhibition Kinase Assay Cancer Signaling

N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 942008-52-8) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative. The compound is explicitly claimed in patent literature as a structural analog within a series of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, positioning it as a specialized chemical probe for the PI3K/PDK1/Akt signaling pathway.

Molecular Formula C19H13Cl2N3O4
Molecular Weight 418.23
CAS No. 942008-52-8
Cat. No. B2401250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS942008-52-8
Molecular FormulaC19H13Cl2N3O4
Molecular Weight418.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H13Cl2N3O4/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
InChIKeySXSBSBKTFCPVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide for PDK1-Targeted Research: Core Identity & Procurement Profile


N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 942008-52-8) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative [1]. The compound is explicitly claimed in patent literature as a structural analog within a series of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, positioning it as a specialized chemical probe for the PI3K/PDK1/Akt signaling pathway [2]. Its molecular formula is C19H13Cl2N3O4 with a molecular weight of 418.2 g/mol [1].

Why Generic PDK1 Inhibitor Substitution Undermines N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Research


Generic substitution within the 2-oxo-1,2-dihydropyridine-3-carboxamide class is problematic due to the hypersensitivity of biological activity to specific aryl substitution patterns. The patent defining this chemical space demonstrates that PDK1 inhibitory activity is not uniformly distributed across all analogs; rather, it is highly dependent on the combination of the N-benzyl and N-phenyl carboxamide substituents [1]. The 3,4-dichloro and 3-nitro substitution pattern of this compound is a distinct pharmacophoric arrangement that cannot be replicated by isomers with alternative halogen or nitro positions, such as the 2,4-dichlorophenyl or 4-nitrobenzyl analogs [1]. This structural specificity translates directly into quantifiable differences in potency and selectivity, making compound interchange a source of significant experimental variability.

Quantitative Differentiation of N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide from Closest Analogs and In-Class Alternatives


PDK1 Enzyme Inhibitory Potency Compared to Control Compound SA8

The target compound demonstrates a clear, quantifiable reduction in PDK1 catalytic activity. In a fluorometric assay measuring inhibition of PDK1 (unknown origin) after 1 hour, the compound exhibits an IC50 of 900 nM [1]. A secondary time-resolved FRET LanthaScreen kinase binding assay confirmed this with a highly consistent IC50 of 920 nM [1]. This potency can be directly contrasted with a structurally distinct control compound, SA8, which showed no inhibitory activity in the same assay, underscoring that the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a requisite for target engagement, with the specific substituents on the target compound fine-tuning its potency within the active series [2].

PDK1 Inhibition Kinase Assay Cancer Signaling

Substituent-Specific Selectivity: 3,4-Dichloro vs. 2,4-Dichloro Phenyl Isomer Activity

The patent defines a broad Markush structure, but data suggests the 3,4-dichlorophenyl substitution pattern on the target compound is a key driver of biological activity within the series. Comparative analysis of structurally closest isomers reveals significant potency differences. For instance, the same 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 2,4-dichlorophenyl group instead results in a complete loss of activity in a parallel PDK1 inhibition assay, demonstrating that the halogen substitution pattern is not trivial and directly dictates target engagement [1]. This is further supported by computational descriptors: the target compound's calculated XLogP3-AA value of 4, which is optimal for membrane permeability, can be altered by moving the nitro group, directly impacting ADME properties and cellular activity [2].

Structure-Activity Relationship Isomer Selectivity Medicinal Chemistry

Scaffold Selectivity Against Other Kinase Superfamilies: PDK1 vs. Met Kinase

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is not promiscuously active across all kinases. While this class has been explored for c-Met inhibition, the specific N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl) substitution drives selectivity towards PDK1. A series of c-Met inhibitors derived from the same core scaffold, such as compound A30, required different substituents (e.g., N-(4-(pyridin-4-yloxy)phenyl) groups) to achieve potent c-Met activity (IC50 < 10 nM) [1]. The target compound, lacking these critical solubilizing and hinge-binding motifs, shows negligible c-Met activity, confirming that its biological profile is skewed towards PDK1 through its specific 3,4-dichlorophenyl and 3-nitrobenzyl modifications.

Kinase Selectivity c-Met Off-Target Profiling

High-Impact Research Scenarios for N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Dissecting PDK1-Specific Signaling in PTEN-Deficient Glioblastoma Models

In glioblastoma cell lines with PTEN loss, the PI3K/PDK1/Akt pathway is hyperactivated. The compound's moderate PDK1 inhibitory potency (IC50 ~900 nM) makes it an ideal tool for probing PDK1-specific signaling without completely ablating pathway output, which can trigger feedback resistance seen with high-affinity clinical candidates. Its inactivity against c-Met ensures observed phenotypes are attributable solely to PDK1/Akt modulation. [1]

Pharmacophore Refinement for PDK1-Targeted Lead Optimization

Medicinal chemistry teams can use this compound as a key reference molecule in structure-activity relationship (SAR) studies. Its defined 3,4-dichloro and 3-nitro substitution serves as a starting scaffold that can be systematically varied. The documented loss of activity with 2,4-dichloro isomer replacement provides a clear negative control for validating computational docking models and rational design campaigns focused on improving potency and selectivity against isoform-specific PDK1 pockets. [2]

Calibrating TR-FRET LanthaScreen PDK1 Binding Assays

The compound has a validated, reproducible IC50 of 920 nM in a LanthaScreen time-resolved FRET kinase binding assay. This establishes it as a reliable, moderate-affinity reference inhibitor for calibrating assay robustness, determining Z'-factor scores, and benchmarking the displacement of ATP-competitive fluorescent probes. Its well-characterized binding profile ensures consistent assay performance across independent laboratories. [1]

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.